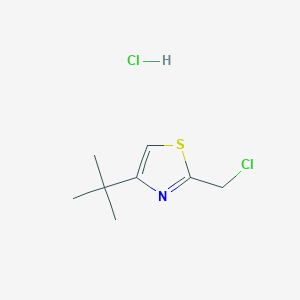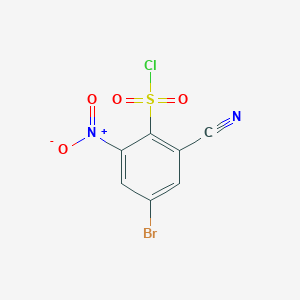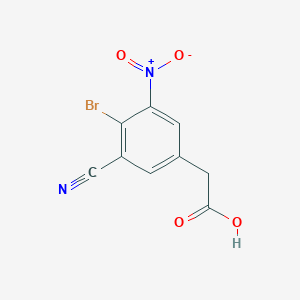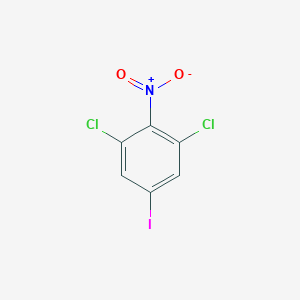
4-tert-Butyl-2-(chloromethyl)-1,3-thiazole hydrochloride
Descripción general
Descripción
4-tert-Butyl-2-(chloromethyl)-1,3-thiazole hydrochloride, also known as TBCH, is a small organic molecule that has been studied by scientists due to its potential applications in the field of scientific research. TBCH is a colorless solid that is soluble in water and organic solvents. It is a highly reactive molecule that has been used in the synthesis of various organic compounds. TBCH is also used in the synthesis of various inorganic compounds, such as catalysts, and can be used as a reagent in various chemical reactions.
Aplicaciones Científicas De Investigación
1. Excited-State Intramolecular Proton Transfer (ESIPT) in Organic Light Emitting Diodes
The thiazolo[5,4-d]thiazole (TzTz) moiety, a related compound to 4-tert-Butyl-2-(chloromethyl)-1,3-thiazole hydrochloride, has been used in the design and synthesis of compounds for white organic light emitting diodes (WOLEDs). These compounds exhibit reversible excited-state intramolecular proton transfer (ESIPT) leading to emissions that can be tuned from blue to yellow, enabling wide-range luminescence applications (Zhang et al., 2016).
2. Amidoesters of P(III) Acids Synthesis
Thiazole derivatives, closely related to 4-tert-Butyl-2-(chloromethyl)-1,3-thiazole hydrochloride, are crucial in synthesizing various biologically active compounds, including amidoesters of P(III) acids. These are significant in the development of new medicines, showcasing the versatility of thiazole derivatives in pharmaceutical chemistry (Sal’keeva et al., 2005).
3. Synthesis and Crystal Structure Analysis
Research on compounds similar to 4-tert-Butyl-2-(chloromethyl)-1,3-thiazole hydrochloride involves synthesis and crystal structure determination, offering insights into their potential antitumor activity. Such studies are crucial in drug discovery and development for cancer treatment (叶姣 et al., 2015).
4. Hydrogen-Bonded Helices in Solid-State Chemistry
The hydrobromide and nitrate derivatives of 4-(tert-butyl)-5-(4-chlorobenzyl)thiazol-2-amine, a compound related to 4-tert-Butyl-2-(chloromethyl)-1,3-thiazole hydrochloride, have been studied for their chiral symmetry breaking in solid-state. This research contributes to our understanding of molecular interactions and assembly in crystalline structures (Hu & Cao, 2011).
Propiedades
IUPAC Name |
4-tert-butyl-2-(chloromethyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNS.ClH/c1-8(2,3)6-5-11-7(4-9)10-6;/h5H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRHYYNZOHXJNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-2-(chloromethyl)-1,3-thiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2-[2-Bromo-6-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410504.png)